Linagliptin Impurity

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

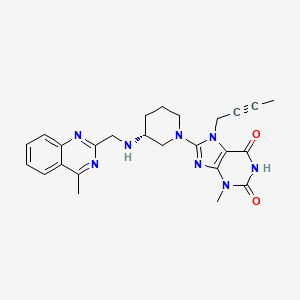

Molecular Formula |

C25H28N8O2 |

|---|---|

Molecular Weight |

472.5 g/mol |

IUPAC Name |

7-but-2-ynyl-3-methyl-8-[(3R)-3-[(4-methylquinazolin-2-yl)methylamino]piperidin-1-yl]purine-2,6-dione |

InChI |

InChI=1S/C25H28N8O2/c1-4-5-13-33-21-22(31(3)25(35)30-23(21)34)29-24(33)32-12-8-9-17(15-32)26-14-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17,26H,8-9,12-15H2,1-3H3,(H,30,34,35)/t17-/m1/s1 |

InChI Key |

CJSMBPROUPCCLX-QGZVFWFLSA-N |

Isomeric SMILES |

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NCC4=NC5=CC=CC=C5C(=N4)C)N(C(=O)NC2=O)C |

Canonical SMILES |

CC#CCN1C2=C(N=C1N3CCCC(C3)NCC4=NC5=CC=CC=C5C(=N4)C)N(C(=O)NC2=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Identification of Linagliptin Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of linagliptin (B1675411) degradation products. Forced degradation studies are a critical component of the drug development process, providing insights into the stability of the drug substance and facilitating the development of stability-indicating analytical methods. This document outlines the experimental protocols for stress testing, summarizes the identified degradation products, and presents the analytical methodologies used for their elucidation, in accordance with International Council for Harmonization (ICH) guidelines.

Introduction to Linagliptin Stability

Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] The stability of a pharmaceutical product is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Forced degradation studies, or stress testing, are performed to identify the likely degradation products that may form under various environmental conditions.[2][3] These studies are essential for developing and validating stability-indicating analytical methods, understanding the degradation pathways, and establishing appropriate storage conditions.

Studies have shown that linagliptin is particularly susceptible to degradation under acidic and oxidative conditions, while it remains relatively stable under alkaline, thermal, and photolytic stress.[4][5]

Experimental Protocols for Forced Degradation Studies

Forced degradation of linagliptin is typically carried out under five key stress conditions as mandated by ICH guidelines: acidic, alkaline, oxidative, thermal, and photolytic stress.

Acid Hydrolysis

-

Procedure: A solution of linagliptin is subjected to acidic conditions, for example, by treatment with 1 M HCl.[6]

-

Conditions: The solution is typically heated at 60°C for 24 hours to induce degradation.[4]

-

Neutralization: After the specified time, the solution is neutralized with an equivalent amount of a suitable base (e.g., 1 M NaOH) before analysis.[6]

Alkaline Hydrolysis

-

Procedure: A linagliptin solution is treated with a basic solution, such as 0.1 M NaOH.[6]

-

Conditions: The mixture is heated, for instance, at 60°C for a period of 10 days, to observe degradation.[4]

-

Neutralization: Following the stress period, the solution is neutralized with an appropriate acid (e.g., 0.1 M HCl) prior to analysis.[6]

Oxidative Degradation

-

Procedure: Degradation is induced by exposing a linagliptin solution to an oxidizing agent, commonly 10% (v/v) hydrogen peroxide.[6]

-

Conditions: The reaction is typically carried out at a controlled temperature to facilitate the oxidative process.

-

Sample Preparation: The stressed sample is diluted with a suitable solvent to the desired concentration for analysis.

Thermal Degradation

-

Procedure: A solid sample of linagliptin is exposed to dry heat.

-

Conditions: The sample is maintained at a high temperature, for example, 60°C for a duration of 10 days.[4]

-

Sample Preparation: After exposure, the solid is dissolved in a suitable solvent to prepare a solution for analysis.

Photolytic Degradation

-

Procedure: A solution of linagliptin is exposed to a combination of UV and visible light.

-

Conditions: The exposure is conducted at a controlled temperature and humidity, for instance, at 60°C and 60% humidity.[4] A common protocol involves exposure to daylight for 72 hours or UV light at 254 nm for 4 hours.[6]

-

Control: A sample protected from light is stored under the same conditions to serve as a control.[6]

Quantitative Analysis of Linagliptin Degradation

The extent of degradation under different stress conditions is a key parameter in stability studies. The following table summarizes the percentage of linagliptin degradation observed under various forced degradation conditions.

| Stress Condition | Reagent/Parameter | Temperature | Duration | Degradation (%) | Reference |

| Acid Hydrolysis | 1 M HCl | 60°C | 24 hours | 16.42 | [4] |

| Alkaline Hydrolysis | 0.1 M NaOH | 60°C | 10 days | 2.56 | [4] |

| Oxidative Degradation | 10% H₂O₂ | Not Specified | Not Specified | Significant | [4] |

| Thermal Degradation | Dry Heat | 60°C | 10 days | 0.05 | [4] |

| Photolytic Degradation | UV-VIS light | 60°C, 60% humidity | Not Specified | 0.56 | [4] |

Identification and Characterization of Degradation Products

The structural elucidation of degradation products is crucial for understanding the degradation pathways and for ensuring the safety of the drug product. A variety of analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS), are employed for this purpose.

The table below lists the major degradation products of linagliptin identified under acidic and oxidative stress conditions.

| Degradation Product | Stress Condition | Analytical Technique(s) | Key Structural Information | Reference |

| AD 1 | Acid Hydrolysis | UPLC-PDA, LC-Q-ToF-MS | Partial hydrolysis of the quinazoline (B50416) ring. | [4] |

| AD 2 | Acid Hydrolysis | UPLC-PDA, LC-Q-ToF-MS | Linagliptin dimer formed by acid-catalyzed aza-enolization. | [4] |

| OX 1 | Oxidative | UPLC-PDA, LC-Q-ToF-MS | Oxidation of the tertiary nitrogen in the pyridinium (B92312) ring. | [4][5] |

| OX 2 | Oxidative | UPLC-PDA, LC-Q-ToF-MS | Isomeric impurity. | [4][5] |

| OX 3 | Oxidative | UPLC-PDA, LC-Q-ToF-MS | Isomeric impurity. | [4][5] |

| OX 4 | Oxidative | UPLC-PDA, LC-Q-ToF-MS | Further oxidation product. | [4][5] |

| Impurity-VII | Stability Studies | LC-MS, TOF/MS, NMR, IR | Molecular Formula: C₃₁H₃₈N₈O₇ | [7] |

| Impurity-VIII | Stability Studies | LC-MS, TOF/MS, NMR, IR | Molecular Formula: C₂₆H₂₈N₈O₃ | [7] |

| Impurity-IX | Stability Studies | LC-MS, TOF/MS, NMR, IR | Molecular Formula: C₂₆H₂₉N₉O₃ | [7] |

Analytical Methodologies

A robust and validated analytical method is essential for the separation and quantification of linagliptin and its degradation products. Ultra-Performance Liquid Chromatography (UPLC) with a Photodiode Array (PDA) detector is a commonly used technique. For structural characterization, UPLC is often coupled with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-ToF) instrument.

UPLC-PDA Method

-

Column: UPLC BEH C18 (2.1 mm × 100 mm; 1.7 µm)[4]

-

Mobile Phase: A gradient method is typically employed with two mobile phases:

-

Detection: The chromatograms are monitored at a suitable wavelength, such as 225 nm.[7]

LC-Q-ToF-MS Method

-

Chromatographic Conditions: The same UPLC conditions as the UPLC-PDA method are generally used.[4]

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.[4]

-

MS Scan Conditions (Optimized for Linagliptin):

-

Mass Range: The spectrometer is operated in a scanning mode, for example, from m/z 100 to 1200.[4]

Visualizing the Process: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the identification and characterization of linagliptin degradation products.

Proposed Degradation Pathways

The structural information of the identified degradation products allows for the proposal of degradation pathways. The following diagram illustrates the proposed degradation of linagliptin under acidic and oxidative conditions.

References

- 1. Linagliptin | C25H28N8O2 | CID 10096344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wjpr.net [wjpr.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

Unveiling the Impurity Profile of Linagliptin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Linagliptin (B1675411), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes. Ensuring the purity and safety of the final active pharmaceutical ingredient (API) is paramount. This technical guide provides an in-depth exploration of the common impurities encountered during the synthesis of Linagliptin, offering valuable insights for process optimization, analytical method development, and regulatory compliance.

Process-Related Impurities

Process-related impurities can arise from starting materials, intermediates, reagents, or side reactions during the synthesis of Linagliptin. Rigorous control of these impurities is crucial to guarantee the quality of the final drug substance. Several process-related impurities have been identified and characterized in the manufacturing of Linagliptin.[1][2][3] These impurities can range from 0.05% to 0.5% and are typically monitored using High-Performance Liquid Chromatography (HPLC).[1][3]

A study identified five new process-related impurities, which were synthesized and characterized using various spectroscopic techniques including Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), ¹H-NMR, and ¹³C-NMR.[1] These impurities can be controlled through appropriate in-process checks and purification steps like salification and recrystallization.[1]

Table 1: Common Process-Related Impurities in Linagliptin Synthesis

| Impurity Name/Identifier | Structure | Origin |

| Impurity-I (S-isomer) | Enantiomer of Linagliptin | Arises from the use of non-enantiomerically pure (S)-3-aminopiperidine starting material.[3][4] |

| Impurity-II (Regio-isomer) | Isomer with the piperidinyl group at a different position on the purine (B94841) ring. | Can be formed during the coupling reaction of the xanthine (B1682287) derivative with 3-aminopiperidine.[4][5][6] |

| Impurity-III | 8-[(R)-3-Aminopiperidin-1-yl]-3-methyl-1,7-bis((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione | Reaction of Linagliptin with the quinazoline (B50416) starting material.[3] |

| Impurity-IV | 8-[(R)-3-Aminopiperidin-1-yl]-1-(but-2-ynyl)-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione | Positional isomer formed during alkylation steps.[3] |

| Impurity-V | 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione | Unreacted starting material or intermediate.[3][6] |

| Impurity-VI | 7-(But-2-ynyl)-8-(dimethylamino)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione | Side reaction with dimethylformamide (DMF) used as a solvent.[3] |

| Impurity-VII | 8-[(R)-3-Aminopiperidin-1-yl]-7-[(E)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione | Reaction with impurities in the butynyl starting material.[3] |

| Linagliptin Dimer Impurity | Dimer formed from two Linagliptin molecules. | Can be formed under certain catalytic and acidic conditions.[7][8] |

| N-Formyl Linagliptin | Formyl group attached to the amino group of the piperidine (B6355638) ring. | Potential side product from reactions involving formylating agents.[7][9] |

| N-Acetyl Linagliptin | Acetyl group attached to the amino group of the piperidine ring. | Potential side product from reactions involving acetylating agents.[7][9] |

| N-Boc Linagliptin | Boc protecting group remaining on the amino group of the piperidine ring. | Incomplete deprotection of the Boc-protected intermediate.[7][9] |

Degradation Impurities

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that may form under various stress conditions. Linagliptin has been found to be susceptible to degradation under acidic and oxidative conditions, while it shows more stability under basic, thermal, and photolytic stress.[10][11][12]

Table 2: Degradation Products of Linagliptin from Forced Degradation Studies

| Stress Condition | Degradation Level | Major Degradants Identified |

| Acid Hydrolysis (e.g., 0.5N HCl at 70°C) | Significant degradation (e.g., 16.42% after 24h at 60°C)[10] | AD1 & AD2 : Formed at levels exceeding 5.0%.[10] Structures involve hydrolysis of the quinazoline ring.[10][12][13] |

| Base Hydrolysis (e.g., 0.5N NaOH at RT) | Mild degradation (e.g., 2.56% after 10 days at 60°C)[10] | Two degradants exceeding 0.4% observed.[10] |

| Oxidative Degradation (e.g., 3% H₂O₂ at RT) | Significant degradation | Several impurities generated above 0.4%, including OX1, OX2, OX3, and OX4 .[10] An adduct with water has also been identified.[9] |

| Thermal Degradation (e.g., 60°C for 10 days) | Minimal degradation (e.g., 0.05%)[10] | One impurity formed at a level of 0.05%.[10] |

| Photolytic Degradation | No significant degradation observed.[10][11] | - |

Experimental Protocols

General Analytical Method for Impurity Profiling

A common technique for the analysis of Linagliptin and its impurities is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[4][14]

-

Column: C18 (e.g., 250 x 4.6 mm, 5µm)[14] or YMC Pack ODS-AQ, 5 µm (250 × 4.6 mm).[4]

-

Mobile Phase: A gradient mixture of a buffer (e.g., 0.1% phosphoric acid with pH 2.5, or phosphate (B84403) buffer at pH 3.7) and an organic solvent (e.g., acetonitrile, methanol).[4][9]

-

Detection: UV detection, commonly at 225 nm or 292 nm.[9][14]

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C.[15]

Forced Degradation Study Protocol

The following is a representative protocol for conducting forced degradation studies on Linagliptin, based on ICH guidelines.[16]

-

Acid Degradation: Linagliptin solution is treated with an acid (e.g., 0.5N HCl) and heated (e.g., at 70°C) for a specified period (e.g., up to 24 hours).[16][17]

-

Base Degradation: The drug substance is exposed to a basic solution (e.g., 0.5N NaOH) at room temperature for a defined duration.[16][17]

-

Oxidative Degradation: Linagliptin is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[16][17]

-

Thermal Degradation: The solid drug substance is subjected to dry heat (e.g., at 60°C) for several days.[16]

-

Photolytic Degradation: The drug substance is exposed to UV radiation.[16][17]

Samples from each stress condition are then analyzed by a stability-indicating HPLC method to quantify the degradation and identify the resulting impurities, often with the aid of LC-MS for structural elucidation.[10][15]

Visualization of Key Processes

Simplified Synthetic Pathway and Origin of Key Impurities

The following diagram illustrates a common synthetic route for Linagliptin and highlights the points at which key process-related impurities can be introduced.

References

- 1. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. cbijournal.com [cbijournal.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Linagliptin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. CN113968876A - Preparation method of linagliptin dimer impurity - Google Patents [patents.google.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Academic Strive | A Review on Analytical Method for Estimation of Linagliptin and its Impurity [academicstrive.com]

- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 16. wjpr.net [wjpr.net]

- 17. asianpubs.org [asianpubs.org]

Forced Degradation and Impurity Profiling of Linagliptin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation studies and impurity profiling of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Understanding the degradation pathways and potential impurities of Linagliptin is crucial for ensuring its quality, safety, and efficacy as a pharmaceutical product. This document summarizes key findings from various studies, outlines detailed experimental protocols, and presents quantitative data on Linagliptin's stability under various stress conditions.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process.[1][2] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[2][3] This information is vital for developing stability-indicating analytical methods, understanding the intrinsic stability of the drug molecule, and establishing appropriate storage conditions.[1][2] The International Council for Harmonisation (ICH) guidelines recommend exposing drug substances to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[3]

Linagliptin's Susceptibility to Degradation

Studies have shown that Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions .[4][5][6] While some degradation has been observed under basic, thermal, and photolytic stress, it is generally less significant.[4][5][6][7]

Quantitative Degradation Data

The following table summarizes the percentage of Linagliptin degradation observed under various forced degradation conditions as reported in different studies. This allows for a comparative analysis of the drug's stability profile.

| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation | Reference |

| Acid Hydrolysis | 1 M HCl | 60°C | 24 hours | 16.42% | [7] |

| 1 N HCl | 60°C (reflux) | 4 hours | ~21.39% | ||

| 0.1N HCl | Room Temp | 2 hours | 29.76% | ||

| Base Hydrolysis | 0.1 M NaOH | 60°C | 10 days | 2.56% | [7] |

| Oxidative | 10% H₂O₂ | 80°C | 1 hour | - | [4] |

| Thermal | Dry Heat | 60°C | 10 days | 0.05% | [7] |

| Dry Heat | 100°C | 8 hours | - | [4] | |

| Photolytic | UV-VIS light | 60°C, 60% RH | - | 0.56% | [7] |

| Daylight | - | 72 hours | - | [4] | |

| UV light (254 nm) | - | 4 hours | - | [4] |

Identified Degradation Products and Impurities

Several degradation products (DPs) and process-related impurities of Linagliptin have been identified and characterized using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] Common analytical columns used include C18 and Zorbax SB-Aq.[8][10]

Some of the identified impurities include:

-

Acid Degradation Products (AD1, AD2) : Formed under acidic conditions.[7]

-

Process-Related Impurities : Such as LNGN N-formyl impurity, LNGN amino impurity, LNGN N-Boc impurity, and LNGN acetamide (B32628) impurity.[9]

-

Oxidative Degradation Product : An adduct has been identified under oxidative stress.[9]

Experimental Protocols

This section provides a detailed methodology for conducting forced degradation studies on Linagliptin, based on protocols cited in the literature.

Sample Preparation

-

Standard Stock Solution : Prepare a stock solution of Linagliptin (e.g., 1 mg/mL) in a suitable solvent like methanol.

-

Working Solutions : Dilute the stock solution with the appropriate diluent (often the mobile phase) to a working concentration (e.g., 50 µg/mL) for analysis.

Forced Degradation Procedures

5.2.1. Acid Hydrolysis

-

To a known volume of Linagliptin stock solution, add an equal volume of an acidic solution (e.g., 1 N HCl).

-

Reflux the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 4 hours).

-

After the incubation period, cool the solution to room temperature.

-

Neutralize the solution with an appropriate base (e.g., 1 N NaOH).

-

Dilute the neutralized solution to the final working concentration with the diluent.

-

Inject the sample into the HPLC system for analysis.

5.2.2. Base Hydrolysis

-

To a known volume of Linagliptin stock solution, add an equal volume of a basic solution (e.g., 0.1 M NaOH).

-

Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 10 days).

-

After the incubation period, cool the solution to room temperature.

-

Neutralize the solution with an appropriate acid (e.g., 0.1 M HCl).

-

Dilute the neutralized solution to the final working concentration with the diluent.

-

Inject the sample into the HPLC system for analysis.

5.2.3. Oxidative Degradation

-

To a known volume of Linagliptin stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 10% H₂O₂).

-

Heat the mixture in a thermostated water bath at a specified temperature (e.g., 80°C) for a defined period (e.g., 1 hour).[4]

-

After the incubation period, cool the solution to room temperature.

-

Dilute the solution to the final working concentration with the diluent.

-

Inject the sample into the HPLC system for analysis.

5.2.4. Thermal Degradation (Dry Heat)

-

Place a known amount of Linagliptin powder in an oven.

-

Maintain the temperature at a specified level (e.g., 100°C) for a defined period (e.g., 8 hours).[4]

-

After the exposure, dissolve the powder in a suitable solvent to prepare a stock solution.

-

Dilute the stock solution to the final working concentration with the diluent.

-

Inject the sample into the HPLC system for analysis.

5.2.5. Photolytic Degradation

-

Prepare two solutions of Linagliptin at a known concentration (e.g., 1 mg/mL).

-

Expose one solution to daylight for a specified duration (e.g., 72 hours) and the other to UV light (e.g., 254 nm) for a specified duration (e.g., 4 hours).[4]

-

Keep control samples protected from light under the same conditions.

-

After the exposure period, dilute the solutions to the final working concentration with the diluent.

-

Inject the samples into the HPLC system for analysis.

Analytical Method

A stability-indicating HPLC method is essential for separating Linagliptin from its degradation products. A typical method would involve:

-

Column : C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[10]

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at a specific wavelength (e.g., 225 nm or 292 nm).[10]

-

Column Temperature : Maintained at a constant temperature (e.g., 30°C).

Visualizations

Linagliptin's Mechanism of Action Signaling Pathway

Linagliptin's therapeutic effect is achieved through the inhibition of the DPP-4 enzyme, which leads to an increase in the levels of incretin (B1656795) hormones, ultimately resulting in improved glycemic control.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies of a drug substance like Linagliptin.

Conclusion

This technical guide has provided a detailed overview of the forced degradation studies and impurity profiling of Linagliptin. The data and protocols summarized herein are intended to serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Linagliptin. A thorough understanding of Linagliptin's stability and degradation behavior is paramount to ensuring the delivery of a safe and effective medication to patients. The provided visualizations of Linagliptin's mechanism of action and the experimental workflow for forced degradation studies offer a clear and concise summary of these complex processes.

References

- 1. acdlabs.com [acdlabs.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjpr.net [wjpr.net]

- 4. academic.oup.com [academic.oup.com]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. academicstrive.com [academicstrive.com]

Unveiling Potential Genotoxic Impurities in Linagliptin API: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification, control, and analytical methodologies for potential genotoxic impurities (GTIs) in the Linagliptin (B1675411) Active Pharmaceutical Ingredient (API). Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used medication for the management of type 2 diabetes. Ensuring the purity and safety of the API is of paramount importance, with a particular focus on controlling impurities that may pose a genotoxic risk.

Identified Potential Genotoxic Impurities in Linagliptin

Through rigorous analysis of synthesis pathways and forced degradation studies, two primary potential genotoxic impurities have been identified in Linagliptin. These impurities are classified based on their structural alerts, which suggest a potential for DNA interaction and mutagenicity.

-

Impurity I (N-Acylated Aminoaryl): This impurity is a degradation product formed under acidic conditions. Its chemical name is N-(2-Acetylphenyl)-2-(8-((R)-3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,4,5,6,7-hexahydro-1H-purin-1-yl)acetamide . The N-acylated aminoaryl moiety is a well-known structural alert for genotoxicity.

-

Impurity II (Alkyl Halide): This is a process-related impurity identified as 2-(chloromethyl)-4-methylquinazoline . Alkyl halides are a class of compounds recognized for their potential to act as alkylating agents, which can react with nucleophilic sites in DNA.[1]

A summary of these potential genotoxic impurities is presented in Table 1.

| Impurity | Chemical Name | Type | Structural Alert |

| Impurity I | N-(2-Acetylphenyl)-2-(8-((R)-3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,4,5,6,7-hexahydro-1H-purin-1-yl)acetamide | Degradation Product | N-Acylated Aminoaryl |

| Impurity II | 2-(chloromethyl)-4-methylquinazoline | Process-Related Impurity | Alkyl Halide |

Table 1: Summary of Potential Genotoxic Impurities in Linagliptin API

Experimental Protocols for GTI Detection

A sensitive and specific analytical method is crucial for the detection and quantification of these potential GTIs at trace levels (ppm). An Ultra-High-Performance Liquid Chromatography (UHPLC) method has been developed and validated for the simultaneous determination of both Impurity I and Impurity II in Linagliptin API.[1]

UHPLC Method for Simultaneous Determination of Impurity I and Impurity II

1. Chromatographic Conditions:

| Parameter | Details |

| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Optimized for separation of impurities from Linagliptin and each other |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Detector | UV at 225 nm |

| Injection Volume | 5 µL |

Table 2: UHPLC Chromatographic Conditions

2. Sample Preparation:

-

Standard Solution: Prepare a stock solution of each impurity standard in a suitable diluent (e.g., acetonitrile/water mixture). Further dilute to achieve a final concentration in the ppm range, representative of the target limit.

-

Sample Solution: Accurately weigh and dissolve the Linagliptin API sample in the diluent to a final concentration of approximately 1 mg/mL.

3. Method Validation:

The analytical method should be fully validated according to ICH Q2(R1) guidelines, including specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and robustness.

| Validation Parameter | Typical Acceptance Criteria |

| LOD | Signal-to-Noise ratio ≥ 3 |

| LOQ | Signal-to-Noise ratio ≥ 10 |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (% RSD) | ≤ 15% at LOQ |

Table 3: Typical Method Validation Parameters

Genotoxicity Signaling Pathways

Understanding the potential mechanisms by which these impurities may exert genotoxic effects is crucial for risk assessment.

Metabolic Activation of N-Acylated Aminoaryl Compounds (Impurity I)

Aromatic amines and their N-acylated derivatives can undergo metabolic activation, primarily by Cytochrome P450 enzymes in the liver, to form reactive intermediates that can bind to DNA.

Caption: Metabolic activation pathway of N-acylated aminoaryl impurities.

DNA Alkylation by Alkyl Halides (Impurity II)

Alkyl halides are electrophilic compounds that can directly react with nucleophilic centers in DNA, most commonly the N7 position of guanine (B1146940) and the N3 position of adenine, through an SN2 mechanism.

Caption: Genotoxicity mechanism of alkyl halide impurities via SN2 reaction.

Experimental Workflow for GTI Analysis in Linagliptin API

The following diagram illustrates a typical workflow for the analysis of potential genotoxic impurities in Linagliptin API, from sample reception to final reporting.

Caption: Workflow for the analysis of genotoxic impurities in Linagliptin API.

Conclusion

The control of potential genotoxic impurities is a critical aspect of ensuring the safety and quality of Linagliptin API. This guide has outlined the key potential GTIs, provided a robust analytical methodology for their detection, and illustrated the potential mechanisms of their genotoxicity. By implementing stringent analytical controls and a thorough understanding of the potential risks, pharmaceutical manufacturers can ensure that Linagliptin API meets the highest safety standards for patient use. Continuous monitoring and further research into other potential degradation pathways and process-related impurities are recommended to maintain a comprehensive impurity control strategy.

References

An In-depth Technical Guide to the Linagliptin Impurity Profile

This technical guide provides a comprehensive overview of the known and potential impurities associated with Linagliptin (B1675411), an orally active, highly potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] The control and monitoring of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring the quality, safety, and efficacy of the final drug product.[2][3] This document, intended for researchers, scientists, and drug development professionals, details the process-related impurities, degradation products, and the analytical methodologies employed for their identification and quantification.

Mechanism of Action: DPP-4 Inhibition

Linagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[] By preventing this breakdown, Linagliptin increases the levels of active incretins, which in turn stimulate insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) secretion from α-cells in a glucose-dependent manner, thereby improving glycemic control.[]

Process-Related Impurities

Process-related impurities are substances that are formed or introduced during the manufacturing process of the API.[2] They can originate from starting materials, intermediates, by-products, or reagents. Several process-related impurities for Linagliptin have been identified, synthesized, and characterized.[1][5]

dot code block for a diagram illustrating the logical relationships of Linagliptin impurities.

Table 1: Known Process-Related Impurities of Linagliptin

| Impurity Name/Identifier | Type | Origin/Notes | Reference |

| Impurity-I (S-Isomer) | Enantiomeric Impurity | Arises from the use of (S)-3-Aminopiperidine dihydrochloride (B599025) instead of the (R)-enantiomer during synthesis. | [5] |

| Impurity-II (Regioisomer) | Isomeric Impurity | Formed when the bromo atom on the xanthine (B1682287) derivative is replaced by the secondary nitrogen of the piperidine (B6355638) ring. | [5] |

| Impurity-III | By-product | 8-[(R)-3-Aminopiperidin-1-yl]-3-methyl-1,7-bis((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione. | [5] |

| Impurity-IV | By-product | 8-[(R)-3-Aminopiperidin-1-yl]-1-(but-2-ynyl)-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione. | [5] |

| Impurity 2 (Phthalamide derivative) | By-product | (R)-N¹-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)-N²-(2-hydroxyethyl)phthalamide. Formed from incomplete aminolysis. | [1] |

| Impurity 3 (Benzoic acid derivative) | By-product | (R)-2-((1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamoyl)benzoic acid. Formed from hydrolysis of Impurity 2. | [1] |

| LNGN N-Boc Impurity | Starting Material | Related to the use of Boc-protected aminopiperidine. | [][6] |

| LNGN N-Acetyl Impurity | By-product | N-acetylation of the primary amine. | [][6] |

| LNGN Amino Impurity | Intermediate | An intermediate in the synthesis pathway. | [6] |

| Linagliptin Dimer Impurities | By-product | Dimerization can occur during synthesis. | [][7] |

Degradation Products from Forced Degradation Studies

Forced degradation, or stress testing, is performed to understand the intrinsic stability of a drug substance and to identify potential degradation products that could form under various environmental conditions.[8] As per International Council for Harmonisation (ICH) guidelines, this involves exposing the API to conditions like acid and base hydrolysis, oxidation, heat, and light.[9][10]

Linagliptin is reported to be particularly susceptible to degradation under acidic and oxidative conditions, while showing more stability in alkaline, thermal, and photolytic environments.[2][9][11]

Table 2: Degradation Products of Linagliptin Identified in Forced Degradation Studies

| Stress Condition | Degradation (%) | Identified Degradants (DPs) | RRT* | Observations | Reference |

| Acid Hydrolysis (e.g., 1 N HCl, 60°C, 24h) | ~16.42% | AD 1 | 1.06 | Formed at levels >5.0%. | [11] |

| AD 2 (Dimer) | 1.29 | Formed at levels >5.0% via acid-catalyzed aza-enolization. | [11] | ||

| Base Hydrolysis (e.g., 0.1 N NaOH, 60°C, 10 days) | ~2.56% | Unnamed DP | 0.39 | Two degradants observed at levels >0.4%. | [11] |

| Unnamed DP | 0.48 | The drug is relatively stable under basic conditions. | [11] | ||

| Oxidative (e.g., 3% H₂O₂, RT) | Significant | OX 1 | 0.96 | Multiple impurities generated, several above 0.4%. | [11] |

| OX 2 | 1.04 | [11] | |||

| OX 3 | 1.07 | [11] | |||

| OX 4 | 1.31 | [11] | |||

| Adduct | - | An adduct of Linagliptin and water was identified via LC-MS. | [6] | ||

| Thermal (60°C, 10 days) | ~0.05% | Unnamed DP | - | No significant degradation observed. | [11] |

| Photolytic (ICH conditions) | Not significant | - | - | No significant degradation observed. | [9][11] |

*RRT: Relative Retention Time

Experimental Protocols for Impurity Analysis

The identification and quantification of Linagliptin impurities predominantly rely on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS).[3][12]

Forced Degradation Study Protocol (General)

A generalized protocol for stress testing based on published studies is as follows:[8][10][11]

-

Acid Degradation: The drug substance is dissolved in a suitable solvent and treated with an acid solution (e.g., 1 N HCl) and heated (e.g., at 60°C) for a specified period (e.g., 24 hours). The solution is then neutralized before analysis.[11]

-

Base Degradation: The drug substance is treated with a basic solution (e.g., 0.1 N NaOH) and heated (e.g., at 60°C) for an extended period (e.g., 10 days). The solution is neutralized prior to injection.[11]

-

Oxidative Degradation: The drug is exposed to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature for a set duration.

-

Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 60-80°C) in a controlled oven for several days.[11]

-

Photolytic Degradation: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Analytical Method: Stability-Indicating HPLC

A typical stability-indicating HPLC method for Linagliptin and its related substances is summarized below. The goal of such a method is to separate the main peak (Linagliptin) from all potential impurities and degradation products.[6][10]

Table 3: Example HPLC Method Parameters for Linagliptin Impurity Profiling

| Parameter | Condition | Reference |

| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) or Zorbax SB-Aq (250 x 4.6 mm, 5 µm) | [6][10] |

| Mobile Phase A | 0.1% Phosphoric Acid in water (pH 2.5) | [6] |

| Mobile Phase B | Acetonitrile | [6] |

| Elution Mode | Isocratic or Gradient | [6][10] |

| Flow Rate | 1.0 mL/min | [6] |

| Column Temperature | 30°C | [6] |

| Detector | Photodiode Array (PDA) | [6] |

| Detection Wavelength | 225 nm | [6][10] |

| Injection Volume | 3-7 µL | [13] |

| Diluent | Mobile Phase A:Methanol (50:50 v/v) | [10] |

The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[6]

dot code block for a diagram illustrating a typical experimental workflow for impurity profiling.

Conclusion

The impurity profile of Linagliptin is multifaceted, comprising both process-related substances and degradation products. A thorough understanding of the synthetic route is essential for controlling process impurities, which can be managed through strategic purification steps like recrystallization or salt formation.[1] Forced degradation studies are crucial for elucidating the degradation pathways, revealing that Linagliptin is most vulnerable to acidic and oxidative stress.[11] The development and validation of robust, stability-indicating analytical methods, primarily RP-HPLC, are paramount for the routine quality control and assurance of Linagliptin's purity, safety, and efficacy throughout its shelf life.[8][14]

References

- 1. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Linagliptin Impurities | SynZeal [synzeal.com]

- 8. wjpr.net [wjpr.net]

- 9. researchgate.net [researchgate.net]

- 10. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII [mdpi.com]

- 11. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academicstrive.com [academicstrive.com]

- 13. CN114235972A - Method for determining this compound RBP-1 content - Google Patents [patents.google.com]

- 14. wjpps.com [wjpps.com]

A Comprehensive Guide to the Sources and Formation of Linagliptin Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the impurities associated with the antidiabetic drug Linagliptin. Understanding the origin and formation of these impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This document summarizes known process-related and degradation impurities, details their formation pathways, and presents the experimental methodologies used for their identification and characterization.

Introduction to Linagliptin and Its Impurity Profile

Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2][3] The manufacturing process and subsequent storage of Linagliptin can lead to the formation of various impurities. These impurities can arise from several sources, including starting materials, intermediates, by-products of the synthesis process, and degradation of the active pharmaceutical ingredient (API) under various environmental conditions.[4][5][6] Regulatory bodies require a thorough understanding and control of these impurities to ensure patient safety.

Sources of Linagliptin Impurities

The impurities in Linagliptin can be broadly categorized into two main types: synthesis-related impurities and degradation products.

Synthesis-Related Impurities

These impurities are by-products formed during the manufacturing process of Linagliptin. Their presence and levels can vary depending on the specific synthetic route employed.[3][6] Several process-related impurities have been identified and characterized, often arising from incomplete reactions or side reactions of intermediates and reagents.[1][7] For instance, some impurities are a result of incomplete aminolysis during the synthesis.[1][3] It is crucial to implement appropriate in-process controls and purification steps, such as salification and recrystallization, to minimize these impurities to acceptable levels (typically below 0.1%).[1]

Some identified process-related impurities include:

-

(R)-N1-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)-N2-(2-hydroxyethyl)phthalamide[7]

-

7-(but-2-yn-1-yl)-8-((2-hydroxyethyl)amino)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione[1]

-

LNGN N-formyl impurity[8]

-

LNGN acetamide (B32628) impurity[8]

-

LNGN N-Boc impurity[8]

-

LNGN amino impurity[8]

Degradation Products

Degradation products result from the chemical breakdown of the Linagliptin molecule when exposed to various stress conditions such as acid, base, oxidation, heat, and light.[4][5][9] Forced degradation studies are intentionally conducted to identify potential degradation products and to develop stability-indicating analytical methods.[2][10][11]

Linagliptin has been found to be particularly susceptible to degradation under acidic and oxidative conditions.[4][5][12][13] It is relatively stable under neutral, thermal, and photolytic stress.[5][12][14]

Formation Pathways of Major Impurities

The following diagram illustrates the general workflow for the analysis of Linagliptin impurities, from initial detection to final characterization and control.

Acidic Degradation

Under acidic conditions, Linagliptin undergoes significant degradation.[4] One of the major degradation pathways involves the hydrolysis of the quinazoline (B50416) ring.[15] This leads to the formation of impurities such as (R)-N-(2-acetylphenyl)-2-(8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide.[15] Another reaction observed under acidic stress is the addition of HCl to the alkyne side chain, resulting in chloro-substituted impurities.[15]

Oxidative Degradation

Linagliptin is also susceptible to oxidative stress, leading to the formation of several degradation products.[4][16] One of the identified oxidative degradants is an adduct formed by the reaction of Linagliptin with water.[8]

The following diagram visualizes the formation pathways of some of the key degradation products of Linagliptin.

Quantitative Data on Impurity Formation

The following table summarizes the percentage of degradation of Linagliptin and the formation of major impurities under various forced degradation conditions as reported in different studies.

| Stress Condition | Duration & Temperature | % Degradation | Major Impurities Formed | Reference |

| Acid Hydrolysis (0.1 M HCl) | 24 h at 60 °C | 16.42% | AD 1 and AD 2 (>5.0%) | [4] |

| Acid Hydrolysis (0.1N HCl) | 2 hours at room temp. | 29.76% | Degradation peak at RT 2.350 min | [17] |

| Alkaline Hydrolysis (0.1 M NaOH) | 10 days at 60 °C | 2.56% | Two degradants >0.4% | [4] |

| Alkaline Hydrolysis (0.1N NaOH) | 30 min at room temp. | 80.86% | Degradation peak at RT 2.360 min | [17] |

| Oxidative (3% H2O2) | 24 h at 60 °C | Significant | OX 1, OX 2, OX 3, OX 4 (>0.4%) | [4] |

| Oxidative (3% H2O2) | - | 39.22% | - | [16] |

| Thermal Degradation | 10 days at 60 °C | 0.05% | One impurity at 0.05% | [4] |

| Thermal Degradation (Dry Heat) | 8 h at 100°C | - | - | [18] |

| Photolytic Degradation (Daylight) | 72 hours | - | - | [18] |

| Photolytic Degradation (UV light) | 4 hours | - | - | [18] |

Experimental Protocols

This section outlines the typical methodologies employed in the study of Linagliptin impurities.

Forced Degradation Studies

Forced degradation studies are performed to generate degradation products and to demonstrate the specificity of the analytical method.[2][10]

-

Acid Degradation: A solution of Linagliptin is treated with an acid (e.g., 0.1 M HCl) and heated (e.g., at 60°C for 24 hours).[4] The solution is then neutralized before analysis.[4]

-

Base Degradation: A solution of Linagliptin is treated with a base (e.g., 0.1 M NaOH) and heated (e.g., at 60°C for 10 days).[4] The solution is then neutralized before analysis.

-

Oxidative Degradation: A solution of Linagliptin is treated with an oxidizing agent (e.g., 3% H₂O₂) and heated (e.g., at 60°C for 24 hours).[4]

-

Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., at 60°C for 10 days).[4]

-

Photolytic Degradation: A solution of the drug is exposed to UV and visible light.[18][19]

Analytical Methodologies

A variety of analytical techniques are used for the detection, quantification, and characterization of Linagliptin impurities.

-

High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying Linagliptin and its impurities.[8][20][21] A typical HPLC method utilizes a C18 column with a gradient elution of a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[10][21] UV detection is commonly performed at around 225 nm.[2][8][18]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is used for the identification and structural elucidation of impurities.[4][8][22] It provides information about the molecular weight of the impurities, which is crucial for determining their chemical structures.[1][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy: These techniques are used for the definitive structural characterization of isolated impurities.[1][2]

Conclusion

A thorough understanding of the sources and formation of Linagliptin impurities is essential for the development of a robust and well-controlled manufacturing process. This guide has summarized the key process-related and degradation impurities of Linagliptin, their formation pathways, and the analytical methodologies used for their study. By implementing appropriate control strategies based on this knowledge, pharmaceutical manufacturers can ensure the consistent production of high-quality, safe, and effective Linagliptin for patients with type 2 diabetes.

References

- 1. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. wjpps.com [wjpps.com]

- 10. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wjpr.net [wjpr.net]

- 12. pharmacophorejournal.com [pharmacophorejournal.com]

- 13. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jchr.org [jchr.org]

- 17. ijcrt.org [ijcrt.org]

- 18. scispace.com [scispace.com]

- 19. academic.oup.com [academic.oup.com]

- 20. veeprho.com [veeprho.com]

- 21. Academic Strive | A Review on Analytical Method for Estimation of Linagliptin and its Impurity [academicstrive.com]

- 22. pnrjournal.com [pnrjournal.com]

An In-depth Technical Guide to the Identification of Linagliptin N-Formyl Impurity

This guide provides a comprehensive overview of the identification, characterization, and quantification of the N-formyl impurity of Linagliptin (B1675411), a critical aspect of quality control in the pharmaceutical industry. The presence of impurities can significantly impact the safety and efficacy of drug products, making rigorous analytical oversight essential. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis and quality control of Linagliptin.

Chemical Profile and Formation of N-Formyl Linagliptin

The N-formyl impurity is a known degradation product of Linagliptin. Its formation is primarily observed under specific stress conditions, making its monitoring crucial during stability studies.

The chemical name for this impurity is (R)-N-(1-(7-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)formamide.[1] Reference standards for Linagliptin N-formyl impurity are commercially available, which are essential for method development and validation.[1][2][3]

Table 1: Chemical Profile of Linagliptin N-Formyl Impurity

| Parameter | Information | Reference |

| IUPAC Name | (R)-N-(1-(7-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)formamide | [1] |

| Molecular Formula | C₂₆H₂₈N₈O₃ | [1][3] |

| Molecular Weight | 500.55 g/mol | [1][3] |

| CAS Number | 2137744-33-1 | [1][3] |

Formation Pathway

Forced degradation studies have demonstrated that the Linagliptin N-formyl impurity is formed under thermal and oxidative stress conditions.[4] Understanding the pathways of its formation is key to developing robust manufacturing processes and storage conditions that minimize its presence in the final drug product.

Caption: Formation pathway of Linagliptin N-formyl impurity.

Analytical Methodologies and Experimental Protocols

A combination of chromatographic and spectroscopic techniques is employed for the definitive identification and quantification of the N-formyl impurity.

Overall Experimental Workflow

The general workflow for identifying and characterizing this impurity involves chromatographic separation followed by mass spectrometric and spectroscopic analysis for structural confirmation.

Caption: Experimental workflow for impurity identification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary technique for separating the N-formyl impurity from the parent Linagliptin molecule and other related substances.[4][5]

Experimental Protocol (General Method)

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.

-

Column: A C18 column is commonly used (e.g., Kromasil C18, Zorbax SB-Aq).[5][6]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or orthophosphoric acid) and an organic solvent (e.g., acetonitrile (B52724), methanol).[4][5]

-

Preparation of Solutions:

-

Diluent: A mixture of water and acetonitrile (50:50 v/v) is often used.[5]

-

Standard Solution: Prepare a stock solution of the Linagliptin N-formyl impurity reference standard and dilute to a known concentration (e.g., from 0.463 ppm to 450 ppm for linearity studies).[5]

-

Sample Solution: Accurately weigh and dissolve the Linagliptin drug substance or formulation in the diluent to a specified concentration.

-

-

Chromatographic Run: Inject the prepared solutions into the HPLC system and record the chromatograms.

-

Detection: Monitor the eluent at a wavelength of 225 nm.[5][6]

-

Identification: The impurity is identified by comparing the retention time of the peak in the sample chromatogram with that of the reference standard.

Table 2: Summary of Reported HPLC Conditions

| Parameter | Condition 1 | Condition 2 |

| Column | Kromasil C18 | ACE PFP C18 |

| Mobile Phase | A: 0.1% Phosphoric Acid (pH 2.5)B: Acetonitrile | A: Acetonitrile and 0.1% Orthophosphoric AcidB: Methanol and Acetonitrile (10:90 v/v) |

| Elution Mode | Isocratic | Gradient |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detector | PDA at 225 nm | PDA |

| Reference | [5] | [4] |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool used to confirm the identity of the impurity by determining its molecular weight.[4][5][7] The mass-to-charge ratio (m/z) of the impurity peak from the HPLC is analyzed.

Experimental Protocol (General Method)

-

Instrumentation: A liquid chromatography system coupled to a mass spectrometer, typically with an Electrospray Ionization (ESI) source.

-

LC Conditions: Utilize HPLC conditions similar to those developed for separation, ensuring the mobile phase is compatible with the MS detector (e.g., using volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) if needed).

-

MS Ionization: Operate in the positive electrospray ionization (ESI+) mode.[7]

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight of the impurity (e.g., 100–1200 m/z).[8]

-

Analysis: The detected mass of the impurity peak should correspond to the theoretical mass of the N-formyl structure (500.55 g/mol ), often observed as the protonated molecule [M+H]⁺ at m/z 501.55.

Table 3: Example LC-MS Instrumental Parameters

| Parameter | Setting 1 | Setting 2 |

| Ionization Mode | ESI Positive (ESI+) | ESI Positive (ESI+) |

| Capillary Voltage | 3.0 kV | 0.8 kV |

| Source/Drying Gas Temp. | 350 °C | 120 °C |

| Desolvation Gas Flow | Not Specified | 800 L/h |

| Desolvation Temp. | Not Specified | 550 °C |

| Cone Voltage | Not Specified | 40 V |

| Fragmentor Voltage | 70 V | Not Specified |

| Reference | [7] | [8] |

Spectroscopic Characterization (NMR and IR)

While HPLC and LC-MS can identify and quantify the impurity in a sample, full structural confirmation relies on spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[4][7] These analyses are typically performed on the isolated or synthetically prepared reference standard of the impurity. Commercial suppliers of the N-formyl impurity standard provide a comprehensive Certificate of Analysis that includes this characterization data (¹H-NMR, Mass, HPLC, IR).[1]

Quantitative Analysis and Validation Data

Method validation according to ICH guidelines is essential to ensure the analytical procedure is suitable for its intended purpose.

Forced Degradation Studies

These studies are performed to demonstrate the stability-indicating nature of the analytical method and to understand the conditions under which impurities are formed.

Table 4: Summary of Forced Degradation Results for N-Formyl Impurity Formation

| Stress Condition | Observation | Reference |

| Thermal Degradation | N-formyl linagliptin was formed. | [4] |

| Oxidative Degradation | N-formyl linagliptin was formed. | [4] |

| Acid Degradation | Compound found to be stable. | [4] |

| Alkali Degradation | Two other unknown peaks were formed. | [4] |

| UV Degradation | Compound found to be stable. | [4] |

Method Validation Parameters

For quantitative analysis, key validation parameters such as linearity, accuracy, precision, and sensitivity (LOD/LOQ) are established.

Table 5: Quantitative Data for Linagliptin N-Formyl Impurity Analysis

| Parameter | Reported Value | Reference |

| Accuracy (Recovery) | 99.13% to 101.35% | [5] |

| Limit of Detection (LOD) | 0.153 ppm | [5] |

| Limit of Quantitation (LOQ) | 0.463 ppm | [5] |

| Linearity Range | LOQ to 150% of specified concentration | [5] |

Conclusion

The identification and control of the Linagliptin N-formyl impurity are vital for ensuring the quality and safety of Linagliptin drug products. A systematic approach utilizing a combination of high-performance liquid chromatography for separation and quantification, mass spectrometry for molecular weight confirmation, and spectroscopic techniques for structural elucidation of the reference standard is required. The detailed protocols and data presented in this guide offer a robust framework for researchers and quality control professionals to effectively monitor and control this critical impurity.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Linagliptin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling a Critical Process Impurity in Linagliptin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, identification, and control of a critical amino impurity in the synthesis of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the quality, safety, and efficacy of the final drug product. Therefore, a thorough understanding of impurity formation and control is paramount during drug development.[1][2][3] This document details the analytical methodologies employed for the detection and quantification of the Linagliptin amino impurity, presents relevant quantitative data, and outlines the experimental protocols in a reproducible format.

Introduction to Linagliptin and the Significance of Impurity Profiling

Linagliptin, chemically known as (R)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, is a xanthine-based molecule that plays a crucial role in glycemic control.[1][2] The manufacturing process of Linagliptin, like any complex chemical synthesis, is susceptible to the formation of process-related impurities and degradation products.[1][4][5] Regulatory bodies such as the International Conference on Harmonisation (ICH) mandate the identification and characterization of any impurity present in a drug substance at a level of 0.10% or greater for drugs with a maximum daily dose of 2 grams or less.[1][3] This underscores the importance of robust analytical methods for impurity profiling to ensure the quality and safety of Linagliptin.

The "amino impurity" of Linagliptin, a key focus of this guide, is a process-related impurity that requires careful monitoring and control during manufacturing.

Analytical Characterization of the Linagliptin Amino Impurity

The primary analytical technique for the detection and quantification of the Linagliptin amino impurity is High-Performance Liquid Chromatography (HPLC).[1][3][6] Stability-indicating HPLC methods are developed and validated to separate the amino impurity from the main API and other related substances.

Quantitative Data Summary

The following table summarizes the quantitative data from validation studies for the determination of the Linagliptin amino impurity using a stability-indicating HPLC method.[6]

| Parameter | Result |

| Linearity Range | 0.115 ppm to 450 ppm |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy (Recovery) | 99.14% to 99.96% |

| Precision (%RSD) | 0.128 to 0.969 |

Table 1: Summary of HPLC Method Validation Data for Linagliptin Amino Impurity.[6]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.[4][7] Linagliptin has been subjected to various stress conditions, including acid, base, oxidative, thermal, and photolytic stress.[6] While several degradation products have been identified under these conditions, one study noted that under specific accelerated stress conditions (acid, base, peroxide, photo, and thermal degradation), the specified amino impurity was not observed, indicating its primary origin as a process-related impurity rather than a degradant.[6] However, other studies have identified various degradants under forced conditions.[7][8][9]

Experimental Protocols

This section provides a detailed methodology for the key experiments related to the analysis of the Linagliptin amino impurity.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol is based on a reported stability-indicating method for Linagliptin and its related substances.[6][10]

3.1.1. Chromatographic Conditions

-

Column: Kromasil C18 (or equivalent)

-

Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid (pH 2.5) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: PDA detector at 225 nm

-

Column Temperature: Ambient or controlled at a specific temperature as per validated method.

3.1.2. Preparation of Solutions

-

Diluent: A suitable mixture of the mobile phase components.

-

Standard Stock Solution: Accurately weigh and dissolve a known amount of Linagliptin amino impurity reference standard in the diluent to obtain a stock solution (e.g., 3000 ppm).[6]

-

Working Standard Solution: Dilute the stock solution with the diluent to achieve a concentration suitable for analysis (e.g., 300 ppm).[6]

-

Calibration Curve Solutions: Prepare a series of dilutions from the working standard solution to cover the desired concentration range (e.g., 0.115 ppm to 450 ppm).[6]

-

Sample Solution: Accurately weigh and dissolve the Linagliptin API sample in the diluent to a known concentration.

3.1.3. Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject the standard solutions at different concentration levels to establish a calibration curve.

-

Inject the sample solution.

-

Identify the amino impurity peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the amount of the amino impurity in the sample using the calibration curve.

Visualization of Key Processes

Experimental Workflow for Impurity Analysis

The following diagram illustrates the general workflow for the analysis of the Linagliptin amino impurity.

Linagliptin's Mechanism of Action: DPP-4 Inhibition Signaling Pathway

Linagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This pathway is crucial for understanding the pharmacological context of the drug.

Conclusion

The identification and control of the amino impurity are critical aspects of ensuring the quality and safety of Linagliptin. This technical guide has provided a comprehensive overview of the analytical methodologies, quantitative data, and experimental protocols for the analysis of this specific impurity. The implementation of robust, validated analytical methods, as detailed herein, is essential for the routine quality control of Linagliptin API and its finished dosage forms. The provided diagrams offer a clear visual representation of the analytical workflow and the drug's mechanism of action, serving as valuable resources for researchers and professionals in the pharmaceutical industry.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. mdpi.com [mdpi.com]

- 8. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Academic Strive | A Review on Analytical Method for Estimation of Linagliptin and its Impurity [academicstrive.com]

A Preliminary Investigation of Linagliptin N-Boc Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Linagliptin N-Boc impurity, a critical process-related impurity encountered during the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. Understanding the formation, characterization, and control of this impurity is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Introduction to Linagliptin and its Impurities

Linagliptin, with the chemical formula C25H28N8O2, is a xanthine-based drug used for the treatment of type 2 diabetes. It functions by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones, leading to enhanced insulin (B600854) secretion and regulated blood sugar levels.[1][2] The synthesis of Linagliptin is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of impurities.[3] These impurities can arise from starting materials, intermediates, by-products, or degradation products.[4][5][6] Regulatory bodies require stringent control and characterization of these impurities to ensure patient safety.

The Linagliptin N-Boc impurity (CAS: 668273-75-4) is a key process-related impurity that emerges from specific synthetic routes of Linagliptin.[][8] It is a derivative of Linagliptin where the amino group on the piperidine (B6355638) ring is protected by a tert-butyloxycarbonyl (Boc) group.[][9] This impurity serves as a crucial intermediate in some synthetic pathways, but its presence in the final drug substance indicates an incomplete deprotection step.[9]

Formation and Mechanistic Pathway

The formation of the Linagliptin N-Boc impurity is intrinsically linked to the synthetic strategy employed for the preparation of Linagliptin. Several synthetic routes for Linagliptin have been reported, with a common approach involving the use of a protected form of (R)-3-aminopiperidine to ensure the desired stereochemistry. The Boc group is a widely used protecting group for amines due to its stability under various reaction conditions and its relatively straightforward removal.

The primary pathway leading to the presence of Linagliptin N-Boc impurity in the final API is the incomplete removal of the Boc protecting group during the final deprotection step of the synthesis.[9]

A generalized synthetic approach that can lead to the formation of this impurity is outlined below:

Analytical Characterization and Control

The detection and quantification of the Linagliptin N-Boc impurity are critical for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed for this purpose.[2][10][11]

Experimental Protocol: HPLC Method for Impurity Profiling

The following is a representative HPLC method for the determination of Linagliptin and its related substances, including the N-Boc impurity.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm)[11] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH 2.5)[11] |

| Mobile Phase B | Acetonitrile[11] |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min[11] |

| Column Temperature | 30°C |

| Detector | PDA at 225 nm[11] |

| Injection Volume | 10 µL |

Sample Preparation:

-

Standard Solution: A standard stock solution of Linagliptin N-Boc impurity is prepared by dissolving a known amount in a suitable diluent (e.g., a mixture of mobile phase A and B).

-

Sample Solution: The Linagliptin API or drug product is dissolved in the diluent to a specified concentration.

Data Analysis:

The concentration of the Linagliptin N-Boc impurity in the sample is determined by comparing its peak area to the peak area of the corresponding standard. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12][13]

Comparative Data of Linagliptin Impurities

The following table summarizes key information for Linagliptin N-Boc and other common process-related impurities.

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Linagliptin N-Boc Impurity | 668273-75-4[8] | C30H36N8O4 | 572.66 |

| Linagliptin N-Acetyl Impurity | 1803079-49-3 | C27H30N8O3 | 514.58 |

| Linagliptin Impurity D | 666816-91-7 | C17H19N5O2 | 325.37 |

| Linagliptin Dimer Impurity 2 | 1418133-47-7 | C50H54N16O4 | 943.08 |

| N-Formyl Linagliptin | - | C26H28N8O3[8] | 500.55[8] |

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of Linagliptin and to ensure that the analytical methods are stability-indicating. Linagliptin has been found to be susceptible to degradation under acidic and oxidative conditions, while it is relatively stable under alkaline, thermal, and photolytic stress.[4][5][6][14] The Linagliptin N-Boc impurity may also be subject to degradation under these conditions, and its degradation products could potentially interfere with the analysis of other impurities.

Conclusion

The Linagliptin N-Boc impurity is a critical process-related impurity that requires careful monitoring and control during the manufacturing of Linagliptin. Its presence in the final API is a direct result of incomplete deprotection of the Boc-protected piperidine intermediate. This guide has provided an in-depth overview of the formation, characterization, and analytical control of this impurity. Robust analytical methods, such as the HPLC method detailed herein, are essential for ensuring the purity and quality of Linagliptin. A thorough understanding of the impurity profile, including process-related impurities and degradation products, is fundamental to the development of a safe and effective drug product. Further research into the development of more efficient synthetic routes with improved impurity profiles is an ongoing area of interest in pharmaceutical development.

References

- 1. cbijournal.com [cbijournal.com]

- 2. academicstrive.com [academicstrive.com]

- 3. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 8. N-Boc Linagliptin - Daicel Pharma Standards [daicelpharmastandards.com]

- 9. Linagliptin N-Boc Impurity | 668273-75-4 | Benchchem [benchchem.com]

- 10. academicstrive.com [academicstrive.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. mdpi.com [mdpi.com]

- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 14. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Linagliptin Acetamide Impurity: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Linagliptin acetamide (B32628) impurity, a critical process-related impurity in the manufacturing of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. This document details the potential formation pathways, analytical methodologies for detection and quantification, and relevant experimental protocols, serving as a vital resource for quality control and drug development.

Introduction to Linagliptin and its Acetamide Impurity